2,6-Pyridinediylbis(methylene) bis(4-chlorobenzoate)
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Overview
Description
{6-[(4-CHLOROBENZOYLOXY)METHYL]PYRIDIN-2-YL}METHYL 4-CHLOROBENZOATE is a complex organic compound characterized by the presence of chlorobenzoyloxy and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-[(4-CHLOROBENZOYLOXY)METHYL]PYRIDIN-2-YL}METHYL 4-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the esterification of 4-chlorobenzoic acid with pyridin-2-ylmethanol, followed by chlorination to introduce the chlorobenzoyloxy group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated systems and continuous monitoring ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
{6-[(4-CHLOROBENZOYLOXY)METHYL]PYRIDIN-2-YL}METHYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyloxy group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{6-[(4-CHLOROBENZOYLOXY)METHYL]PYRIDIN-2-YL}METHYL 4-CHLOROBENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which {6-[(4-CHLOROBENZOYLOXY)METHYL]PYRIDIN-2-YL}METHYL 4-CHLOROBENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the context of its use, such as in enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms and has similar chemical properties.
Ringer’s lactate solution: Although not structurally similar, it shares some functional similarities in terms of its use in medical applications.
Uniqueness
What sets {6-[(4-CHLOROBENZOYLOXY)METHYL]PYRIDIN-2-YL}METHYL 4-CHLOROBENZOATE apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted applications in various scientific fields.
Properties
Molecular Formula |
C21H15Cl2NO4 |
---|---|
Molecular Weight |
416.2 g/mol |
IUPAC Name |
[6-[(4-chlorobenzoyl)oxymethyl]pyridin-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C21H15Cl2NO4/c22-16-8-4-14(5-9-16)20(25)27-12-18-2-1-3-19(24-18)13-28-21(26)15-6-10-17(23)11-7-15/h1-11H,12-13H2 |
InChI Key |
OKSKSWJXXOZIKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)COC(=O)C2=CC=C(C=C2)Cl)COC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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